molecular formula C20H24N4O B2708119 4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 896846-45-0

4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2708119
CAS No.: 896846-45-0
M. Wt: 336.439
InChI Key: QEYFBBZACCRWKD-UHFFFAOYSA-N
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Description

4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS: 896846-45-0) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a morpholine ring at the 7-position, a phenyl group at the 3-position, and a bulky tert-butyl substituent at the 5-position of the pyrimidine core.

Properties

IUPAC Name

4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-20(2,3)17-13-18(23-9-11-25-12-10-23)24-19(22-17)16(14-21-24)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYFBBZACCRWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320836
Record name 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896846-45-0
Record name 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C27H32N4C_{27}H_{32}N_4 and a molecular weight of approximately 412.57 g/mol. The structural configuration includes a morpholine ring linked to a pyrazolo[1,5-a]pyrimidine moiety, which is substituted with a tert-butyl and phenyl group. This unique structure is believed to contribute to its biological properties.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes and receptors that play critical roles in cellular processes. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound could induce cell cycle arrest in cancer cells, thus exhibiting potential anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The compound showed an IC50_{50} value of approximately 12.50 µM against MCF7 breast cancer cells and 42.30 µM against NCI-H460 lung cancer cells, indicating promising anticancer activity .
Cell Line IC50_{50} (µM)
MCF712.50
NCI-H46042.30

Anti-inflammatory Effects

In addition to its anticancer properties, compounds within the pyrazolo family have been reported to exhibit anti-inflammatory effects. The inhibition of inflammatory pathways may further enhance their therapeutic potential in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the biological activity of pyrazolo derivatives similar to this compound:

  • Study on MCF7 Cells : A study evaluated the effects of various pyrazolo derivatives on MCF7 cells, revealing that compounds with similar structures exhibited significant growth inhibition and induced apoptosis in cancer cells .
  • In Vivo Models : Animal models have been used to assess the efficacy of pyrazolo derivatives in reducing tumor size and improving survival rates in xenograft models, supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to methyl or dimethyl substituents in analogs . This may reduce solubility (e.g., the dimethyl analog has a measured water solubility of 0.2 µg/mL) but improve membrane permeability .

Piperidine-Based Pyrazolo[1,5-a]pyrimidines

Compounds with piperidine-1-carboxylate groups instead of morpholine demonstrate divergent synthetic pathways and properties:

Compound Name (Representative Examples) Molecular Formula Molecular Weight Substituents (Position) Key Data/Properties Reference
tert-Butyl 4-(5-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8eaa) C₃₀H₃₂ClN₅O₂ 533.15 g/mol 2-chlorophenyl (5), phenyl (3) M.p.: Not reported; HRMS: 533.1573
tert-Butyl 4-(5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8caa) C₃₁H₃₅N₅O₃ 537.64 g/mol 4-methoxyphenyl (5), phenyl (3) M.p.: Not reported; Yield: 83%

Key Observations :

  • Piperidine-based derivatives often incorporate carbamate-protecting groups (e.g., tert-butoxycarbonyl), which are absent in morpholine analogs. This difference impacts synthetic flexibility and deprotection requirements .

Key Observations :

  • Glycosylated derivatives (e.g., ) show anticancer activity, suggesting that functionalization at the 7-position (e.g., morpholine, triazole-linked sugars) is critical for bioactivity.
  • Carbamate and carbamoyl substituents (e.g., ) may enhance metabolic stability compared to morpholine-containing analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-(tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., substituted pyrazoles and β-diketones) under reflux in acetic acid. The morpholine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, a similar compound, 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was synthesized with 79% yield by refluxing in acetic acid for 16 hours . Key variables affecting yields include solvent polarity, temperature, and catalyst choice (e.g., Pd catalysts for cross-coupling steps).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing morpholine protons (δ ~3.5–4.0 ppm) and tert-butyl groups (δ ~1.3 ppm).
  • X-ray crystallography : Resolves planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles of substituents. For instance, a related compound showed a planar pyrazolopyrimidine ring (maximum deviation: 0.014 Å) with a 14.1° dihedral angle between the aryl substituent and core .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C21H25N5O for the target compound).

Q. What preliminary biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition (e.g., KDR, phosphatidylinositol-3-kinaseβ) , antitumor activity , and antimicrobial properties . Assays include:

  • In vitro enzyme inhibition : IC50 determination using fluorescence-based assays.
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., IC50 values in μM range for analogues ).

Advanced Research Questions

Q. How do substituents at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine core influence target selectivity in kinase inhibition?

  • Methodological Answer :

  • Position 3 (phenyl group) : Enhances π-π stacking with hydrophobic kinase pockets. For example, 3-(2,4-dichlorophenyl) analogues showed improved affinity due to halogen bonding .
  • Position 5 (tert-butyl) : Increases steric bulk, potentially improving metabolic stability but reducing solubility.
  • Position 7 (morpholine) : Modulates solubility and hydrogen-bonding interactions. In phosphatidylinositol-3-kinaseβ inhibitors, morpholine derivatives exhibited enhanced selectivity over α/δ isoforms .
    • Data Table :
Substituent PositionFunctional RoleExample Activity
3 (Aryl)Hydrophobic bindingKDR IC50: 12 nM
5 (tert-butyl)Metabolic stabilityt1/2: >4 h (microsomes)
7 (Morpholine)Solubility/H-bondingPI3Kβ IC50: 8 nM

Q. What computational strategies are employed to predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock, Glide) : Simulates interactions with kinase ATP-binding pockets. For example, morpholine oxygen forms hydrogen bonds with hinge-region residues (e.g., Val848 in PI3Kγ) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free energy perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG calculations).

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogues?

  • Methodological Answer :

  • Dose-response curves : Confirm activity trends using multiple assays (e.g., enzymatic vs. cellular).
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify polypharmacology.
  • Structural analysis : Compare X-ray structures of ligand-target complexes to identify critical interactions. For example, a 2° difference in dihedral angles reduced PI3Kβ affinity by 10-fold .

Methodological Challenges and Solutions

Q. What strategies improve the solubility of tert-butyl-substituted pyrazolopyrimidines without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEG groups at the morpholine nitrogen .
  • Co-solvent systems : Use DMSO/PBS mixtures (up to 10% DMSO) for in vitro assays.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Q. How can regioselectivity issues during functionalization of the pyrazolopyrimidine core be addressed?

  • Methodological Answer :

  • Directing groups : Install temporary substituents (e.g., nitro) to guide C-H activation at position 4 .
  • Catalyst control : Use Pd(OAc)2 with XPhos ligand for selective C-7 amination .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .

Data Reproducibility Guidelines

  • Synthetic protocols : Report exact equivalents of reagents, reaction times, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh).
  • Crystallography : Deposit .cif files in the Cambridge Structural Database (CSD) for public access .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase assays) and validate with ≥3 independent replicates.

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